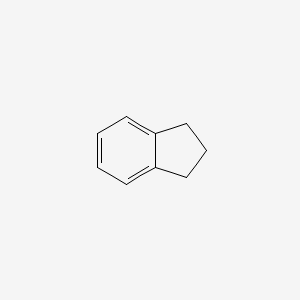

インダン

概要

説明

Indan is an ortho-fused bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring . It is a high-boiling (176 °C) colourless liquid .

Synthesis Analysis

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . The different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .

Molecular Structure Analysis

The molecular formula of Indan is C9H10 . It is a member of indanes and an ortho-fused bicyclic hydrocarbon .

Physical And Chemical Properties Analysis

Indan has a molecular weight of 118.18 g/mol . It is a high-boiling (176 °C) colourless liquid .

科学的研究の応用

インダン: , インダンまたはヒドリンデンとしても知られており、科学研究においてさまざまな用途を持つ汎用性の高い化学化合物です。以下は、それぞれ独自のセクションで詳しく説明されているインダンの6つのユニークな用途です。

医薬品化学

インダン-1,3-ジオンなどのインダン誘導体は、医薬品の合成に使用されます。 これらの化合物は、抗ウイルス、抗菌、抗炎症などのさまざまな生物活性を示すことが見出されています .

有機エレクトロニクス

インダン系化合物は、電気伝導性があるため有機エレクトロニクスで使用されます。 有機発光ダイオード(OLED)やその他の電子デバイスの開発に使用されています .

光重合

インダン誘導体は、光重合プロセスにおいて役割を果たします。 光誘起反応によってポリマーを作成する際の開始剤またはモノマーとして使用されます .

光学センシング

特定のインダン化合物は、光学センシング技術に適用されます。 光学特性の変化に基づいて、さまざまな物質の存在を検出するために使用できます .

非線形光学(NLO)アプリケーション

インダン誘導体は非線形光学特性を示し、光波の制御が不可欠なフォトニクスや通信における用途に適しています .

生物活性分子の合成

インダンは、潜在的な治療効果を持つ生物活性分子の合成に関与しています。 インダンの酸化は、1-インダノンなどの幅広い生物活性を示す生成物を生じることがあります .

作用機序

Target of Action

Indan, also known as indane or benzocyclopentane, is a chemical structure associated with various biological activities . It is an important feature in several drugs, including anti-inflammatory agents like Sulindac and Clidanac . The primary targets of Indan derivatives are often associated with pain and inflammation pathways, making them potential analgesic and anti-inflammatory agents .

Mode of Action

The mode of action of Indan derivatives involves their interaction with specific targets in the body to exert their therapeutic effects. For instance, some Indan derivatives interact with cyclooxygenase enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, Indan derivatives can reduce the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body .

Biochemical Pathways

Indan derivatives can affect various biochemical pathways related to pain and inflammation. For instance, they can inhibit the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins . This can result in reduced inflammation and pain. Additionally, some Indan derivatives may also affect other biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of Indan derivatives involve their absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of these compounds, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The specific ADME properties of Indan derivatives can vary depending on their chemical structure and formulation .

Result of Action

The result of the action of Indan derivatives can be observed at the molecular and cellular levels. By interacting with their targets and affecting biochemical pathways, these compounds can bring about changes in cellular functions. For instance, the inhibition of cyclooxygenase enzymes can lead to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain .

Action Environment

The action, efficacy, and stability of Indan derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of orally administered Indan derivatives .

特性

IUPAC Name |

2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNFLJBBNBOBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052132 | |

| Record name | 2,3-Dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Indan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-11-7, 56573-11-6 | |

| Record name | Indane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indane (alkane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056573116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9SCX043IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

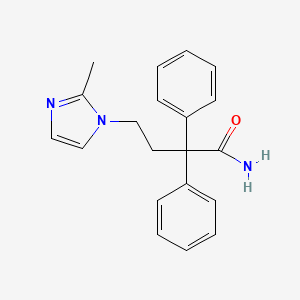

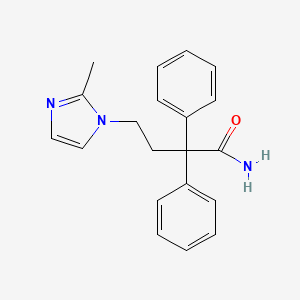

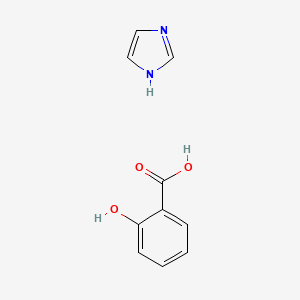

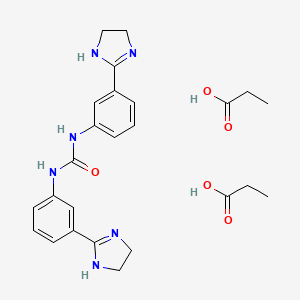

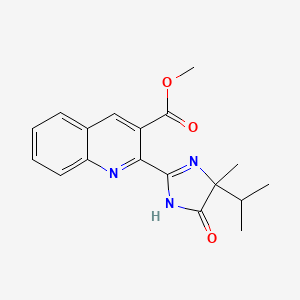

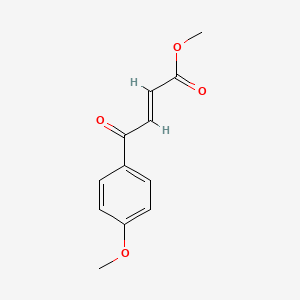

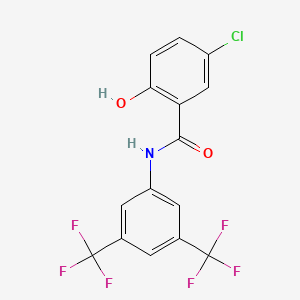

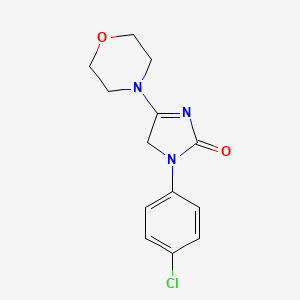

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)